molecular formula C10H8N2O3 B169025 4-Oxo-1,4-dihydroquinazolin-6-yl acetate CAS No. 179688-15-4

4-Oxo-1,4-dihydroquinazolin-6-yl acetate

Cat. No.: B169025
CAS No.: 179688-15-4
M. Wt: 204.18 g/mol
InChI Key: QHSILJZBWLFQGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,4-dihydroquinazolin-6-yl acetate typically involves the reaction of anthranilic acid derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the quinazolinone ring . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,4-dihydroquinazolin-6-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which are of interest due to their potential biological activities .

Scientific Research Applications

4-Oxo-1,4-dihydroquinazolin-6-yl acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1,4-dihydroquinazolin-6-yl acetate is unique due to its specific inhibitory effects on phosphoramidate and tumor cell lines, which are not as pronounced in other similar compounds . This makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

(4-oxo-3H-quinazolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6(13)15-7-2-3-9-8(4-7)10(14)12-5-11-9/h2-5H,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSILJZBWLFQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596955
Record name 4-Oxo-1,4-dihydroquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179688-15-4
Record name 4-Oxo-1,4-dihydroquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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